molecular formula C8H9NO4S B2950656 2-(3-Sulfamoylphenyl)acetic acid CAS No. 407640-36-2

2-(3-Sulfamoylphenyl)acetic acid

Cat. No. B2950656
CAS RN: 407640-36-2
M. Wt: 215.22
InChI Key: FAAFNJYMCOODKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Sulfamoylphenyl)acetic acid” is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Sulfamoylphenyl)acetic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Electrochemical Reduction of CO2

2-(3-Sulfamoylphenyl)acetic acid: has been studied for its role in the electrochemical reduction of CO2 to acetic acid. This process is significant as it offers a way to convert CO2, a greenhouse gas, into a valuable chemical commodity. Researchers have designed bismuth-based transition metal chalcogenides that enable multi-electron transfer, reducing CO2 to acetic acid at ultra-low potentials . This approach not only addresses environmental concerns but also provides a pathway to synthesize acetic acid efficiently.

Fermentation and Vinegar Production

In the field of fermentation, 2-(3-Sulfamoylphenyl)acetic acid is utilized by acetic acid bacteria (AAB) to ferment ethanol into acetic acid. This process is crucial for the production of vinegar, which has numerous culinary and medicinal applications. The isolated AAB strains show promise for industrial use due to their tolerance to high ethanol concentrations and their ability to produce bioactive compounds during fermentation .

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant activities of 2-(3-Sulfamoylphenyl)acetic acid are of great interest in scientific research. AAB strains capable of producing this compound have demonstrated strong antibacterial activity against pathogens like Staphylococcus aureus. Additionally, these strains exhibit significant antioxidant activity, which is beneficial for health and can be leveraged in the development of functional foods .

Angiotensin-Converting Enzyme Inhibition

This compound has been associated with the inhibition of the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. AAB strains producing 2-(3-Sulfamoylphenyl)acetic acid have shown higher ACE inhibitory activity compared to standard drugs like captopril. This suggests potential applications in managing hypertension and cardiovascular diseases .

α-Glucosidase Inhibition

Research indicates that 2-(3-Sulfamoylphenyl)acetic acid has α-glucosidase inhibitory properties. This is significant for diabetes management, as α-glucosidase inhibitors help control blood sugar levels by preventing the breakdown of carbohydrates. The AAB strains producing this compound could be used to develop antidiabetic therapies or functional foods with antidiabetic properties .

Nanofiltration and Recovery Processes

The compound’s role in nanofiltration and recovery processes is another area of application. It can be used to study the retention and permeability of various acids during nanofiltration, which is essential for the recovery and concentration of acetic acid from mixtures. This has implications for industrial processes where the separation and purification of chemicals are required .

Future Directions

“2-(3-Sulfamoylphenyl)acetic acid” is currently used for research purposes . Future directions could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

2-(3-sulfamoylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFNJYMCOODKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Sulfamoylphenyl)acetic acid

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